N-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine
Description
N-[1-(3-Fluoro-4-Methoxybenzoyl)Azetidin-3-yl]Pyridazin-3-Amine is a heterocyclic compound featuring a pyridazine core linked to an azetidine ring substituted with a 3-fluoro-4-methoxybenzoyl group. This structure combines a rigid azetidine scaffold with aromatic and electron-modulating substituents (fluoro and methoxy), which are critical for influencing physicochemical properties such as solubility, metabolic stability, and target binding affinity.
Properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2/c1-22-13-5-4-10(7-12(13)16)15(21)20-8-11(9-20)18-14-3-2-6-17-19-14/h2-7,11H,8-9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUASWYVEXQYUOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CC(C2)NC3=NN=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of 3-fluoro-4-methoxybenzeneboronic acid with a suitable halogenated pyridazine derivative under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of specific solvents and catalysts to facilitate the reaction. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophilic reagents (e.g., amines, thiols), electrophilic reagents (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
N-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine serves as a building block in synthetic chemistry. Its unique structure allows for modifications that can lead to the synthesis of more complex molecules. The compound is synthesized using methods such as the Suzuki–Miyaura coupling reaction , which is effective for forming carbon-carbon bonds. This reaction typically involves coupling 3-fluoro-4-methoxybenzeneboronic acid with halogenated pyridazine derivatives under palladium catalysis.
Biology
In biological research, this compound has been investigated for its potential as an enzyme inhibitor or receptor modulator . Preliminary studies suggest that it may inhibit enzymes involved in bacterial cell wall synthesis, indicating potential antibacterial properties . Its interaction with specific molecular targets allows for modulation of various biological pathways, which can lead to significant pharmacological effects .
Medicine
The therapeutic potential of this compound is being explored in the context of treating various diseases, particularly cancer and bacterial infections . The compound's unique structural features enhance its pharmacological profile, making it a candidate for further research in drug development . For instance, compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound may also exhibit anticancer activity .
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique reactivity allows for modifications that can enhance material properties or create novel compounds with desired functionalities.
Mechanism of Action
The mechanism of action of N-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
N-[1-(4-tert-Butylbenzoyl)Azetidin-3-yl]Pyridazin-3-Amine ()
- Structural Difference : The 4-tert-butylbenzoyl group replaces the 3-fluoro-4-methoxybenzoyl moiety.
- The absence of fluorine and methoxy groups eliminates electronic effects (e.g., hydrogen bonding via fluorine, electron donation via methoxy), which may alter receptor binding kinetics .
N-(Azetidin-3-yl)-1-(Phenylsulfonyl)-1H-Pyrrolo[3,2-c]Quinolin-4-Amine Dihydrochloride ()
- Structural Difference: A phenylsulfonyl-pyrroloquinoline system replaces the pyridazine-benzoyl scaffold.
- The pyrroloquinoline moiety may engage in π-π stacking interactions distinct from pyridazine’s hydrogen-bonding capabilities .
Heterocyclic Substituent Modifications
N-[1-(2-Phenyl-2H-1,2,3-Triazole-4-Carbonyl)Azetidin-3-yl]Pyridazin-3-Amine ()
- Structural Difference : A triazole-carbonyl group replaces the benzoyl moiety.
- Molecular weight increases to 321.34 g/mol (vs. ~315 g/mol for the target compound), which may affect pharmacokinetic parameters like volume of distribution .
1-[3-(3-Fluorophenyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl]-N-Methyl-N-[(3-Methyl-1,2,4-Oxadiazol-5-yl)Methyl]Azetidin-3-Amine ()
- Structural Difference : A triazolo-pyridazine core and oxadiazole-methyl group replace the pyridazine-benzoyl system.
- Impact :
Aromatic Ring Substituent Effects
Gamma-Secretase Modulators (: BPN-15606, 776890, 779690)
- Structural Difference : Fluorinated pyridines with imidazole substituents replace the benzoyl-azetidine-pyridazine scaffold.
- Impact: Imidazole groups act as hydrogen-bond donors/acceptors, critical for γ-secretase inhibition. The target compound lacks imidazole, suggesting a divergent mechanism or target selectivity .
N-[1-(3,4-Difluorobenzyl)Piperidin-4-yl]-6-(Trifluoromethyl)Pyridazin-3-Amine ()
- Structural Difference : A piperidine ring replaces azetidine, and a trifluoromethyl group is added to pyridazine.
- The trifluoromethyl group enhances metabolic stability but may introduce steric hindrance .
Biological Activity
N-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine is a synthetic compound that has garnered attention in pharmacological research for its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological activities, supported by data tables and relevant studies.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H24FN3O2 |
| Molecular Weight | 381.4 g/mol |
| IUPAC Name | [3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone |
| InChI | InChI=1S/C22H24FN3O2/c1-22(2,3)21-24... |
| Canonical SMILES | CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=CC(=C(C=C4)OC)F |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's structure enables it to bind effectively to active or allosteric sites, which can modulate the activity of various biological pathways. This modulation can lead to either inhibition or activation of these pathways, resulting in pharmacological effects that are being actively researched.
Anticancer Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, derivatives have shown the ability to induce apoptosis in cancer cell lines by disrupting microtubule dynamics, thereby blocking the cell cycle at the G2/M phase .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. Research has demonstrated that it possesses moderate to high inhibitory effects against various pathogenic fungi and bacteria. The mechanism involves disruption of microbial cell membranes, leading to cell lysis .
Study 1: Synthesis and Anticancer Evaluation
In a study focusing on the synthesis of pyridazinone derivatives, this compound was tested for its cytotoxic effects on cancer cell lines. The results indicated an IC50 value of approximately 27 µM, demonstrating substantial anticancer activity compared to control groups .
Study 2: Antimicrobial Activity Assessment
Another investigation assessed the antimicrobial efficacy of this compound against several strains of fungi. The study revealed that it inhibited mycelial growth with an IC50 ranging from 10 to 30 µg/mL, suggesting potent antifungal activity .
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
